An In-depth Technical Guide to 6-Methylnicotinoyl Chloride: Properties, Synthesis, and Applications for the Research Scientist
An In-depth Technical Guide to 6-Methylnicotinoyl Chloride: Properties, Synthesis, and Applications for the Research Scientist
This guide provides a comprehensive technical overview of 6-methylnicotinoyl chloride, a pivotal reagent for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, provide validated synthesis protocols, explore its reactivity, and discuss its applications in the synthesis of bioactive molecules. This document is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a deeper understanding for practical application.
Core Chemical Identity and Physicochemical Properties
6-Methylnicotinoyl chloride, systematically named 6-methylpyridine-3-carbonyl chloride, is a pyridine derivative belonging to the acyl chloride class of compounds.[1] Its structure, featuring a methyl group at the 6-position of the pyridine ring and a highly reactive acyl chloride moiety at the 3-position, makes it a valuable building block in organic synthesis.
The presence of the electron-withdrawing acyl chloride group and the nitrogen atom in the pyridine ring renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of its utility in constructing more complex molecular architectures.
Table 1: Physicochemical Properties of 6-Methylnicotinoyl Chloride
| Property | Value | Source(s) |
| CAS Number | 51598-76-6 | [1][2][3] |
| Molecular Formula | C₇H₆ClNO | [1][2][3] |
| Molecular Weight | 155.58 g/mol | [1][2][3] |
| IUPAC Name | 6-methylpyridine-3-carbonyl chloride | [1] |
| Synonyms | 6-methyl-3-pyridinecarbonyl chloride | [1] |
| Melting Point | Not experimentally determined in available literature. Analogous compound 6-chloronicotinoyl chloride has a melting point of 48-51 °C. | |
| Boiling Point | Not experimentally determined in available literature. Analogous compound 6-chloronicotinoyl chloride has a boiling point of 84-85 °C at 3 mmHg. | [4] |
| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, chloroform, and toluene. It will react with protic solvents like water and alcohols. | [1][4] |
Synthesis of 6-Methylnicotinoyl Chloride: A Validated Protocol
The most common and efficient laboratory-scale synthesis of 6-methylnicotinoyl chloride involves the chlorination of its corresponding carboxylic acid, 6-methylnicotinic acid, using thionyl chloride (SOCl₂).[1] This method is favored due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. Other chlorinating agents such as oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) can also be employed.[1]
Causality in Reagent and Condition Selection:
-
Thionyl Chloride (SOCl₂): Chosen for its reliability and the volatile nature of its byproducts, which are easily removed under reduced pressure or by a nitrogen stream.
-
Inert Solvent (e.g., Dichloromethane, Chloroform): Necessary to prevent reaction with the solvent and to facilitate a homogenous reaction mixture. Dichloromethane is often preferred due to its relatively low boiling point, which aids in its removal during workup.
-
Reflux Conditions: The application of heat is crucial to overcome the activation energy of the reaction, ensuring a reasonable reaction rate and high conversion of the carboxylic acid to the acyl chloride.[1]
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid.[1] Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used to maximize the yield of the desired product.
Step-by-Step Experimental Protocol:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube, add 6-methylnicotinic acid (1.0 eq).
-
Reagent Addition: Suspend the 6-methylnicotinic acid in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents) or dissolve it in a minimal amount of a dry, inert solvent like dichloromethane (CH₂Cl₂) before adding SOCl₂ (1.5-2.0 eq). The use of a solvent is recommended for better reaction control.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent or thionyl chloride if used in excess) and maintain this temperature for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the acidic vapors.
-
Purification: The resulting crude 6-methylnicotinoyl chloride is often used directly in the next step without further purification. If a high degree of purity is required, vacuum distillation can be performed, although care must be taken due to the compound's reactivity.
Caption: Workflow for the synthesis of 6-methylnicotinoyl chloride.
Reactivity Profile: The Nucleophilic Acyl Substitution Mechanism
The chemical behavior of 6-methylnicotinoyl chloride is dominated by the high reactivity of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[1] The general mechanism involves a two-step addition-elimination process.
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.
Caption: General mechanism of nucleophilic acyl substitution.
Common Reactions:
-
Hydrolysis: Vigorous reaction with water to form 6-methylnicotinic acid.[1]
-
Alcoholysis: Reacts with alcohols to yield the corresponding esters.[1]
-
Aminolysis: Reacts with primary and secondary amines to produce amides.[1]
-
Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 6-Methylnicotinoyl Chloride
| Technique | Predicted Characteristic Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (3H) expected in the δ 7.5-9.0 ppm region, showing characteristic coupling patterns. - A singlet for the methyl group (3H) protons expected around δ 2.5-2.7 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal expected in the δ 165-175 ppm region. - Aromatic carbons expected in the δ 120-160 ppm region. - Methyl carbon signal expected around δ 20-25 ppm. |
| IR Spectroscopy | - A strong, sharp absorption band for the C=O stretch of the acyl chloride expected around 1770-1815 cm⁻¹. - C-Cl stretch may be observed in the fingerprint region. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 155. - A prominent fragment ion corresponding to the loss of chlorine (M-35) at m/z 120. - A fragment ion for the 6-methylnicotinoyl cation at m/z 120. |
Applications in Pharmaceutical and Agrochemical Synthesis
6-Methylnicotinoyl chloride serves as a critical intermediate in the synthesis of a variety of biologically active molecules.[1] Its ability to readily introduce the 6-methylnicotinoyl moiety is highly valued in drug discovery and agrochemical development.
Pharmaceutical Applications:
While specific drug synthesis pathways starting directly from 6-methylnicotinoyl chloride are not extensively documented in publicly available literature, its precursor, 6-methylnicotinic acid, and its ester, methyl 6-methylnicotinate, are known intermediates in the synthesis of various pharmaceuticals. For instance, derivatives of nicotinic acid are explored for their potential in treating central nervous system disorders.
Agrochemical Applications:
The nicotinoyl scaffold is a key component of several insecticides, including the neonicotinoids. While many syntheses start from 6-chloronicotinic acid derivatives, the analogous reactivity of 6-methylnicotinoyl chloride makes it a potential precursor for novel agrochemicals.[1] For example, it could be used to synthesize analogs of insecticides like imidacloprid and acetamiprid.
Safety, Handling, and Storage
As an acyl chloride, 6-methylnicotinoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling. A full Material Safety Data Sheet (MSDS) for this specific compound is not widely available, but the safety precautions for analogous acyl chlorides should be strictly followed.
Key Safety Considerations:
-
Corrosive: Causes severe skin burns and eye damage.[5]
-
Moisture Sensitive: Reacts with water to produce corrosive hydrogen chloride gas.[1]
-
Inhalation Hazard: Vapors are irritating to the respiratory system.
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always handle 6-methylnicotinoyl chloride in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.
-
Storage Conditions: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted material should be quenched carefully with a suitable nucleophile (e.g., a high-boiling point alcohol) in a controlled manner before disposal.
Conclusion
6-Methylnicotinoyl chloride is a highly reactive and versatile building block in organic synthesis. Its utility stems from the electrophilic nature of the acyl chloride group, which allows for efficient introduction of the 6-methylnicotinoyl moiety into a wide range of molecules. A thorough understanding of its chemical properties, coupled with strict adherence to safe handling protocols, is essential for its successful application in the synthesis of novel pharmaceutical and agrochemical agents. This guide provides a foundational understanding to empower researchers in their synthetic endeavors with this valuable reagent.
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